molecular formula C13H24N2O6Pt B130696 Quinato(chda)Pt CAS No. 142928-30-1

Quinato(chda)Pt

Cat. No. B130696
M. Wt: 499.4 g/mol
InChI Key: UEGPRVHQGWGNNY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quinato(chda)Pt is a complex of platinum with quinato (chda) ligands. This compound has shown promising results in scientific research for its potential use in cancer treatment.

Mechanism Of Action

The mechanism of action of Quinato(Quinato(chda)Pt)Pt involves the binding of the platinum complex to DNA. This binding leads to the formation of DNA adducts, which disrupt the normal functioning of the DNA. The resulting DNA damage leads to the inhibition of cell growth and induction of apoptosis.

Biochemical And Physiological Effects

Quinato(Quinato(chda)Pt)Pt has been shown to have a high affinity for DNA, which leads to the formation of DNA adducts. This binding can lead to the inhibition of DNA replication and transcription, which ultimately leads to cell death. The compound has also been shown to induce the production of reactive oxygen species, which can further damage DNA and lead to cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using Quinato(Quinato(chda)Pt)Pt in lab experiments is its high affinity for DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound is also highly reactive and can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Quinato(Quinato(chda)Pt)Pt. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in combination with other chemotherapy drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in other diseases besides cancer.

Synthesis Methods

The synthesis of Quinato(Quinato(chda)Pt)Pt involves the reaction of platinum with quinato (Quinato(chda)Pt) ligands. The ligands are synthesized separately and then added to the platinum solution. The resulting complex is purified and characterized using various spectroscopic techniques.

Scientific Research Applications

Quinato(Quinato(chda)Pt)Pt has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.

properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGPRVHQGWGNNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931626
Record name Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinato(chda)Pt

CAS RN

142754-28-7, 142928-30-1
Record name 8-Chloroadenosine-3',5'-cyclic monophosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinato(cyclohexanediamine)platinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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